(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Catalog No.
S726260
CAS No.
63492-82-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ...

CAS Number

63492-82-0

Product Name

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1

InChI Key

ACEPYLDNGYGKDY-JTQLQIEISA-N

SMILES

COC(=O)C1CCC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, with the chemical formula C11_{11}H13_{13}NO2_2 and CAS number 63492-82-0, is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by its colorless liquid state and a distinctive odor. The compound is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . Its predicted boiling point is approximately 315 °C, and it has a density of around 1.125 g/cm³ .

Typical of esters and nitrogen-containing heterocycles. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and methanol.
  • Reduction: The carbonyl group can be reduced using reducing agents like lithium aluminum hydride to form a corresponding alcohol.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions due to the presence of the carboxylic acid moiety.

Research indicates that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester exhibits potential biological activities. It has been studied for its role as a building block in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties . Additionally, it has shown promise in neuroprotective studies and may influence neurotransmitter systems .

Several methods have been developed for synthesizing (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester:

  • Cyclization of Amino Acids: One common method involves the cyclization of amino acids with appropriate aldehydes or ketones under acidic conditions.
  • Mannich Reaction: The compound can be synthesized through a Mannich reaction involving formaldehyde and primary amines.
  • Reductive Alkylation: Another approach is reductive alkylation of substituted anilines with carbonyl compounds followed by esterification.

These methods allow for varying degrees of stereochemical control and yield optimization.

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester finds applications primarily in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives are explored for:

  • Development of pharmaceuticals targeting central nervous system disorders.
  • Creation of anti-inflammatory agents.
  • Use in organic synthesis as an intermediate due to its versatile reactivity.

Interaction studies have indicated that (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester may interact with various biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Testing: Conducting assays to assess its effects on cell viability and proliferation.
  • Mechanistic Studies: Investigating pathways influenced by the compound to elucidate its biological effects.

Such studies are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester. Below are comparisons highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,2,3,4-TetrahydroquinolineC9_{9}H11_{11}NLacks carboxylic acid functionality; used in similar medicinal applications.
(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acidC11_{11}H13_{13}NO2_2Enantiomer of (S)-isomer; differing biological activity profiles.
1-Hydroxy-1H-tetrahydroquinolineC9_{9}H11_{11}NHydroxylated derivative; exhibits different solubility characteristics.

The distinct stereochemistry of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester contributes to its unique biological properties compared to these similar compounds. Its ability to act as a building block in drug synthesis further enhances its significance in medicinal chemistry.

XLogP3

2.3

Dates

Modify: 2023-08-15

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